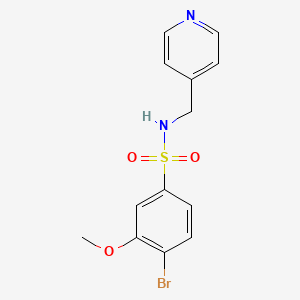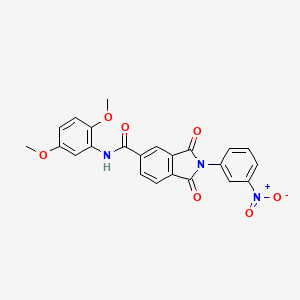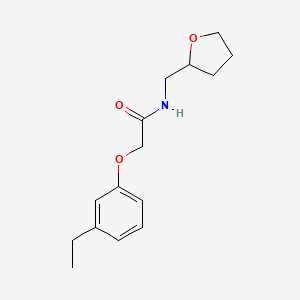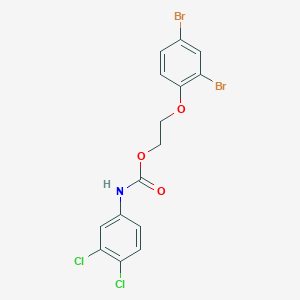![molecular formula C21H27NO3 B5204891 N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine](/img/structure/B5204891.png)
N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine, also known as MAA, is a novel amino acid derivative that has been synthesized and studied for its potential applications in scientific research. MAA is a small molecule that has shown promise in various fields, including drug discovery, neuroprotection, and cancer treatment.
Wissenschaftliche Forschungsanwendungen
N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine has been studied for its potential applications in various scientific research fields. In drug discovery, N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine has been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. In neuroprotection, N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine has been shown to protect against oxidative stress and has potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine has also been studied for its potential applications in the treatment of inflammation and autoimmune diseases.
Wirkmechanismus
The mechanism of action of N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors. N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine has also been shown to inhibit the activity of the proteasome, a cellular complex involved in protein degradation. Additionally, N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine has been shown to bind to and activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine has also been shown to protect against oxidative stress and inflammation. In animal studies, N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine has been shown to improve cognitive function and reduce neuroinflammation. Additionally, N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has shown potential in various scientific research fields, including drug discovery, neuroprotection, and cancer treatment. However, there are also limitations to the use of N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects. Additionally, N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine. Further studies are needed to elucidate its mechanism of action and identify its molecular targets. Additionally, more studies are needed to investigate its potential applications in various scientific research fields, including drug discovery, neuroprotection, and cancer treatment. Furthermore, studies are needed to investigate the safety and efficacy of N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine in human clinical trials. Overall, N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine is a promising molecule that has the potential to contribute to scientific research in various fields.
Synthesemethoden
The synthesis of N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine involves the reaction of 4-methylphenylacetic acid with adamantane-1-carbonyl chloride, followed by the addition of alanine. The resulting product is a white crystalline powder that can be purified through recrystallization. The synthesis of N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine is relatively simple and can be carried out in a laboratory setting.
Eigenschaften
IUPAC Name |
2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-13-3-5-17(6-4-13)20-8-15-7-16(9-20)11-21(10-15,12-20)19(25)22-14(2)18(23)24/h3-6,14-16H,7-12H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYQEJNGCNUUOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49668860 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5204810.png)
![5-bromo-2-methoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5204819.png)
![N-[2-(diethylamino)ethyl]-N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5204824.png)

![2,3-dichloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5204841.png)



![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,5-dichloro-2-methoxybenzamide](/img/structure/B5204873.png)
![methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate](/img/structure/B5204879.png)
![2,2'-[3,6-acridinediylbis(nitrilomethylylidene)]bis(4-nitrophenol)](/img/structure/B5204885.png)
![4-(2-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzonitrile](/img/structure/B5204892.png)
![N-(3-chlorophenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea](/img/structure/B5204897.png)
![4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5204903.png)